(R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide
CAS No.:
Cat. No.: VC13572471
Molecular Formula: C12H14F3NOS
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14F3NOS |
|---|---|
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | (NE,R)-2-methyl-N-[[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide |
| Standard InChI | InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-5-4-6-10(7-9)12(13,14)15/h4-8H,1-3H3/b16-8+/t18-/m1/s1 |
| Standard InChI Key | UHAPINQRXQBAMZ-XSZFBFBBSA-N |
| Isomeric SMILES | CC(C)(C)[S@@](=O)/N=C/C1=CC(=CC=C1)C(F)(F)F |
| SMILES | CC(C)(C)S(=O)N=CC1=CC(=CC=C1)C(F)(F)F |
| Canonical SMILES | CC(C)(C)S(=O)N=CC1=CC(=CC=C1)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, (NE,R)-2-methyl-N-[[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide, reflects its stereochemical configuration and functional groups. The R configuration at the sulfur center ensures enantioselectivity in reactions, while the trifluoromethyl (-CF₃) group enhances electrophilicity and metabolic stability.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄F₃NOS |
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | (NE,R)-2-methyl-N-[[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide |
| Canonical SMILES | CC(C)(C)S@@/N=C/C1=CC(=CC=C1)C(F)(F)F |
| InChI Key | UHAPINQRXQBAMZ-XSZFBFBBSA-N |
The stereochemical integrity of the sulfinamide group is critical for its role in asymmetric induction. The trifluoromethyl group contributes to increased lipophilicity and resistance to oxidative degradation, making the compound suitable for reactions under harsh conditions.
Synthesis and Production Methods
Condensation Reaction
The primary synthetic route involves a condensation reaction between (R)-2-methylpropane-2-sulfinamide and 3-(trifluoromethyl)benzaldehyde. This reaction is typically conducted under mild conditions using bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the sulfinamide and facilitate nucleophilic attack on the aldehyde.
Table 2: Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–25°C |
| Reaction Time | 4–12 hours |
| Yield | 70–85% |
Industrial Scalability
Industrial production employs continuous flow reactors to enhance reaction control and safety. Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields, though detailed protocols remain proprietary.
Applications in Asymmetric Synthesis
Chiral Auxiliary in Pharmaceuticals
The compound’s sulfinamide group acts as a transient directing group, enabling the stereoselective formation of carbon-heteroatom bonds. For example, it facilitates the synthesis of β-amino alcohols and α-chiral amines, intermediates in drugs such as sitagliptin (antidiabetic) and levetiracetam (antiepileptic).
Materials Science
In polymer chemistry, the compound serves as a ligand precursor for transition-metal catalysts used in olefin polymerization. Its trifluoromethyl group enhances catalyst stability at high temperatures, enabling the production of high-molecular-weight polyethylene.
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves and lab coat |
| Eye Irritation | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Use fume hood |
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